2-Methylquinolin-8-yl 4-chloronaphthalene-1-sulfonate
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Overview
Description
2-Methylquinolin-8-yl 4-chloronaphthalene-1-sulfonate is an organic compound that combines a quinoline moiety with a naphthalene sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinolin-8-yl 4-chloronaphthalene-1-sulfonate typically involves the reaction of 2-methylquinoline with 4-chloronaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinolin-8-yl 4-chloronaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylquinolin-8-yl 4-chloronaphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action
Properties
Molecular Formula |
C20H14ClNO3S |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-chloronaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14ClNO3S/c1-13-9-10-14-5-4-8-18(20(14)22-13)25-26(23,24)19-12-11-17(21)15-6-2-3-7-16(15)19/h2-12H,1H3 |
InChI Key |
IUCLAKKEAPPJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl)C=C1 |
Origin of Product |
United States |
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